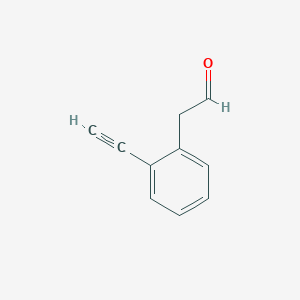
(2-Ethynylphenyl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethynylphenyl)acetaldehyde is an organic compound with the molecular formula C10H8O It is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to an acetaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (2-Ethynylphenyl)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-bromoacetophenone with ethynylmagnesium bromide, followed by hydrolysis to yield the desired aldehyde. Another method includes the palladium-catalyzed coupling of 2-iodoacetophenone with ethynyltrimethylsilane, followed by desilylation.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis, such as the use of Grignard reagents and palladium-catalyzed coupling reactions, are applicable. These methods are scalable and can be optimized for industrial production.
Análisis De Reacciones Químicas
Types of Reactions: (2-Ethynylphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Palladium catalysts in the presence of suitable nucleophiles.
Major Products:
Oxidation: (2-Ethynylphenyl)acetic acid.
Reduction: (2-Ethynylphenyl)ethanol.
Substitution: Various substituted phenylacetaldehydes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Ethynylphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2-Ethynylphenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Benzaldehyde: Similar in structure but lacks the ethynyl group.
Phenylacetaldehyde: Similar but without the ethynyl substitution.
(2-Ethynylphenyl)ethanol: The reduced form of (2-Ethynylphenyl)acetaldehyde.
Uniqueness: this compound is unique due to the presence of both an ethynyl group and an aldehyde group on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
28362-78-9 |
|---|---|
Fórmula molecular |
C10H8O |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
2-(2-ethynylphenyl)acetaldehyde |
InChI |
InChI=1S/C10H8O/c1-2-9-5-3-4-6-10(9)7-8-11/h1,3-6,8H,7H2 |
Clave InChI |
QCVLPVFNZGZJDD-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=CC=C1CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


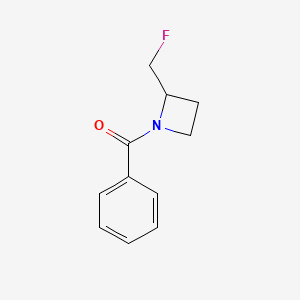
![2-Amino-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoic acid](/img/structure/B13604513.png)

![2-[4-(Trifluoromethyl)phenyl]benzenethiol](/img/structure/B13604515.png)

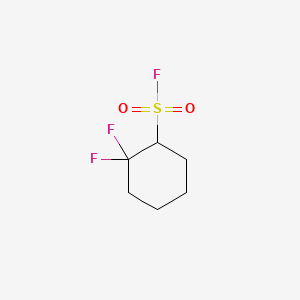
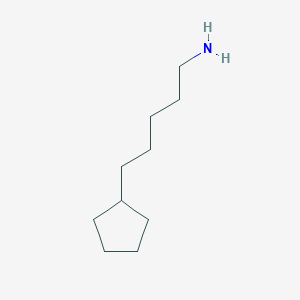
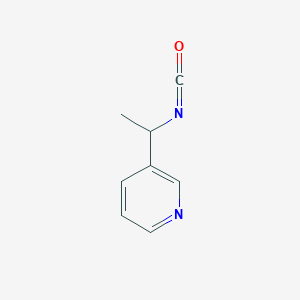


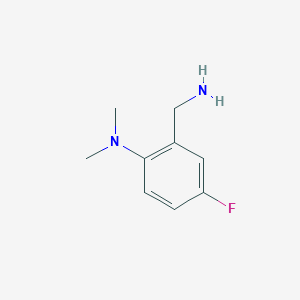
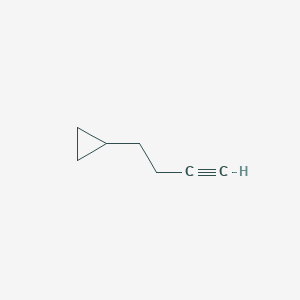
![3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide](/img/structure/B13604572.png)
![{5-Azaspiro[2.5]octan-7-yl}methanolhydrochloride](/img/structure/B13604573.png)
